ent-Entecavir-di-o-Benzyläther

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

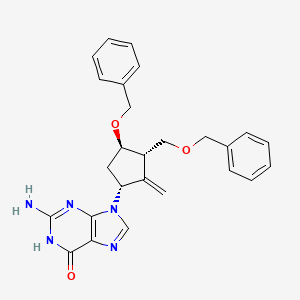

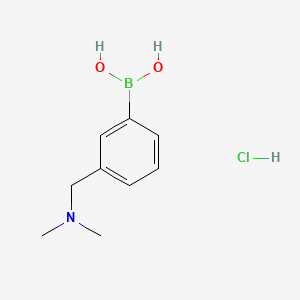

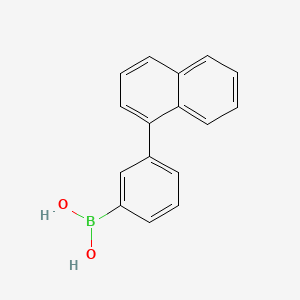

ent-Entecavir-di-o-benzyl Ether: is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.52 g/mol . It is an impurity of Entecavir, an antiviral drug used primarily in the treatment of hepatitis B infection . The compound is characterized by its complex structure, which includes a purine base and a cyclopentyl ring substituted with benzyl ether groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: ent-Entecavir-di-o-benzyl Ether is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool in organic synthesis and medicinal chemistry .

Biology and Medicine: The compound is studied for its potential antiviral properties, particularly against hepatitis B virus. It serves as a model compound for understanding the structure-activity relationship of antiviral agents .

Industry: In the pharmaceutical industry, ent-Entecavir-di-o-benzyl Ether is used in the development and production of antiviral drugs. Its role as an impurity in Entecavir necessitates thorough analysis and control during drug manufacturing .

Wirkmechanismus

Target of Action

ent-Entecavir-di-o-benzyl Ether primarily targets the hepatitis B virus (HBV) polymerase . This enzyme is crucial for the replication of HBV, facilitating the synthesis of viral DNA from RNA templates .

Mode of Action

The compound acts as a nucleoside analogue, mimicking the natural nucleoside deoxyguanosine triphosphate. By competing with this substrate, ent-Entecavir-di-o-benzyl Ether inhibits the HBV polymerase’s activities, including:

Biochemical Pathways

The inhibition of HBV polymerase disrupts the viral replication cycle, leading to a reduction in viral load. This action affects the following pathways:

- RNA transcription pathway : Preventing the transcription of viral RNA into DNA, thereby halting the production of new virions .

Pharmacokinetics

The pharmacokinetic profile of ent-Entecavir-di-o-benzyl Ether includes:

These properties ensure high bioavailability and effective concentration levels in the bloodstream, enhancing its antiviral efficacy.

Result of Action

At the molecular level, the compound’s action results in:

- Improvement in liver function : Reducing liver inflammation and damage associated with chronic HBV infection .

Action Environment

The efficacy and stability of ent-Entecavir-di-o-benzyl Ether can be influenced by environmental factors such as:

- Presence of other compounds : Potential interactions with other medications or substances that affect its absorption or excretion .

Overall, ent-Entecavir-di-o-benzyl Ether represents a potent antiviral agent with a well-defined mechanism of action against HBV, offering significant therapeutic benefits for patients with chronic hepatitis B.

: Information derived from general knowledge about nucleoside analogues and their mechanisms of action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ent-Entecavir-di-o-benzyl Ether involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the purine base, and subsequent benzylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of ent-Entecavir-di-o-benzyl Ether follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: ent-Entecavir-di-o-benzyl Ether can undergo oxidation reactions, particularly at the benzyl ether groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyl ether groups, yielding the parent alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

- Oxidation products include benzaldehyde and benzoic acid derivatives.

- Reduction products include the parent alcohol.

- Substitution products vary depending on the nucleophile used but generally involve modified purine bases .

Vergleich Mit ähnlichen Verbindungen

Entecavir: The parent compound, used as an antiviral drug for hepatitis B.

Lamivudine: Another antiviral drug used for hepatitis B and HIV.

Adefovir: An antiviral drug used for hepatitis B.

Uniqueness: ent-Entecavir-di-o-benzyl Ether is unique due to its specific structure, which includes benzyl ether groups that are not present in the parent compound, Entecavir. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

IUPAC Name |

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-YPAWHYETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)